molecular formula C9H9BF4KNO B1408561 Potassium trifluoro(3-((3-fluorophenyl)amino)-3-oxopropyl)borate CAS No. 1705578-26-2

Potassium trifluoro(3-((3-fluorophenyl)amino)-3-oxopropyl)borate

Cat. No. B1408561
CAS RN: 1705578-26-2
M. Wt: 273.08 g/mol
InChI Key: PDQWHFGSAXVGBZ-UHFFFAOYSA-N
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Description

Potassium 3-fluorophenyltrifluoroborate is a chemical compound with the molecular formula C6H4BF4K . It is a product of the Thermo Scientific brand, originally part of the Alfa Aesar product portfolio . Potassium trifluoroborates are a special class of organoboron reagents that offer several advantages over the corresponding boronic acids and esters .


Synthesis Analysis

Potassium trifluoroborates can be synthesized through an operationally simple decarboxylative borylation reaction of readily available aliphatic acid derivatives under additive-free visible-light photoredox conditions . Another method involves the nucleophilic substitution of potassium bromo- and iodomethyltrifluoroborates .


Molecular Structure Analysis

The molecular structure of Potassium 3-fluorophenyltrifluoroborate can be represented by the SMILES notation: B-F)(F)(F)F.[K+] .


Chemical Reactions Analysis

Potassium trifluoroborates are versatile coupling partners and are present as reagents in a vast array of C–C bond-forming reactions . They are moisture- and air-stable, and are remarkably compliant with strong oxidative conditions .


Physical And Chemical Properties Analysis

Potassium 3-fluorophenyltrifluoroborate has a molecular weight of 202 g/mol . It has a melting point of over 300°C .

Safety and Hazards

Potassium 3-fluorophenyltrifluoroborate may cause skin irritation, serious eye irritation, and respiratory irritation .

Future Directions

Potassium trifluoroborates are being increasingly used in Suzuki–Miyaura-type reactions . They offer several advantages over the corresponding boronic acids and esters, making them a promising area for future research .

properties

IUPAC Name

potassium;trifluoro-[3-(3-fluoroanilino)-3-oxopropyl]boranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BF4NO.K/c11-7-2-1-3-8(6-7)15-9(16)4-5-10(12,13)14;/h1-3,6H,4-5H2,(H,15,16);/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDQWHFGSAXVGBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](CCC(=O)NC1=CC(=CC=C1)F)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BF4KNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Potassium trifluoro(3-((3-fluorophenyl)amino)-3-oxopropyl)borate

CAS RN

1705578-26-2
Record name Borate(1-), trifluoro[3-[(3-fluorophenyl)amino]-3-oxopropyl]-, potassium (1:1), (T-4)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1705578-26-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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